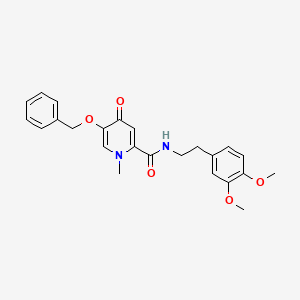
5-(benzyloxy)-N-(3,4-dimethoxyphenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(benzyloxy)-N-(3,4-dimethoxyphenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C24H26N2O5 and its molecular weight is 422.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(Benzyloxy)-N-(3,4-dimethoxyphenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound belonging to the dihydropyridine class, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C21H24N2O4, with a molecular weight of approximately 368.43 g/mol. The structure features a dihydropyridine ring substituted with a benzyloxy group and a methoxyphenethyl moiety, which are critical for its biological activity.
1. Antioxidant Activity
Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups enhances electron donation capabilities, which may protect cells from oxidative stress. Research has shown that such compounds can scavenge free radicals effectively, reducing cellular damage caused by oxidative species .
2. Antiproliferative Effects
The compound has demonstrated antiproliferative activity against various cancer cell lines. For instance, derivatives with similar structural motifs have been reported to inhibit the growth of MCF-7 breast cancer cells with IC50 values ranging from 3.1 to 5.3 µM . This suggests that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells.
3. Antimicrobial Activity
Dihydropyridine derivatives have shown promise as antimicrobial agents. Compounds structurally related to this compound have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition . The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Dihydropyridines are known to inhibit calcium channels and other enzymes involved in cellular signaling pathways.
- Modulation of Gene Expression : These compounds may influence transcription factors that regulate genes associated with proliferation and apoptosis.
- Free Radical Scavenging : The methoxy and benzyloxy groups enhance the ability to neutralize reactive oxygen species (ROS), providing protective effects against oxidative damage.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Breast Cancer Treatment : A study involving a series of dihydropyridine derivatives showed that those with methoxy substitutions exhibited potent antiproliferative effects against MCF-7 cells, suggesting potential for development as therapeutic agents in breast cancer treatment .
- Antimicrobial Screening : In vitro tests revealed that certain derivatives displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating their potential use in treating bacterial infections .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-26-15-23(31-16-18-7-5-4-6-8-18)20(27)14-19(26)24(28)25-12-11-17-9-10-21(29-2)22(13-17)30-3/h4-10,13-15H,11-12,16H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOKVZJQMKFYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NCCC2=CC(=C(C=C2)OC)OC)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














